![molecular formula C12H13N3OS2 B5571457 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone
Overview
Description
The compound seems to be a derivative of 5-amino-1,3,4-thiadiazol-2-thiol . It’s likely to have similar properties and uses. For instance, 5-amino-1,3,4-thiadiazol-2-thiol has been used to prepare new amines exhibiting anti-convulsant activity .
Synthesis Analysis
While the specific synthesis process for “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone” is not available, a similar compound, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Scientific Research Applications
Urease Inhibition
One of the prominent applications of derivatives of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone is as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting this enzyme can be an effective strategy for treating infections caused by these bacteria. Novel derivatives have been synthesized and evaluated for their urease inhibitory activities, showing high activity against the enzyme .
Electrosynthesis of Thiadiazole Derivatives
The electrochemical behavior of thiadiazole compounds, which are structurally related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone, has been studied for the electrosynthesis of new thiadiazole derivatives. This process involves the formation of S-S and S-C bonds and is considered a cost-effective and environmentally friendly method for synthesizing these compounds .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how these compounds interact with biological targets. The derivatives of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone have been docked into the crystal structure of urease to predict their binding affinities and interactions. These studies help in identifying promising candidates for further evaluation as urease inhibitors .
Biological Activity Analysis
In silico methods have been used to analyze the biological activity of thiadiazole derivatives. These computational techniques allow for the prediction of the biological activity of compounds before they are synthesized and tested in vitro or in vivo. This approach can save time and resources in the drug discovery process .
Antimicrobial Applications
Thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. They have been used in the development of new antimicrobial agents, which is particularly important in the face of increasing antibiotic resistance .
Anti-inflammatory Properties
The anti-inflammatory properties of thiadiazole derivatives make them candidates for the development of new anti-inflammatory drugs. Their potential in this field is being explored through various research studies .
Antituberculosis Activity
Given the global health challenge posed by tuberculosis, thiadiazole derivatives are being investigated for their antituberculosis activity. These compounds could lead to new treatments for this persistent disease .
Anticonvulsant and Anxiolytic Functions
Thiadiazole derivatives, including those related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone, have been reported to have anticonvulsant and anxiolytic functions. This opens up possibilities for their use in treating neurological disorders .
Mechanism of Action
- Inhibition of urease is an effective strategy for treating infections caused by H. pylori .
- By inhibiting urease, it prevents the conversion of urea to ammonia, thus affecting the pH balance and compromising H. pylori’s survival .
- This disruption affects the pH of the local environment, which is essential for H. pylori colonization .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-7-3-4-9(8(2)5-7)10(16)6-17-12-15-14-11(13)18-12/h3-5H,6H2,1-2H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZERRDGDXCSUQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NN=C(S2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329195 | |
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780799 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)ethanone | |
CAS RN |
294652-43-0 | |
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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